

An In-Depth Technical Guide to Aminooxidamide

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Compound of Interest

Compound Name: *Aminooxidamide*

Cat. No.: *B1214172*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **aminooxidamide**, its relationship to hydroxylamine, and its role in biological processes. While **aminooxidamide** itself is a simple anion, this document contextualizes its significance through its conjugate acid, hydroxylamine, which is a key intermediate in various biochemical and synthetic pathways.

Core Chemical Properties of Aminooxidamide

Aminooxidamide (H_2NO^-) is a nitrogen oxoanion and the conjugate base of hydroxylamine. It is a tautomer of hydroxyazanide. Due to its nature as a simple ion, extensive experimental data and complex signaling pathways specifically attributed to **aminooxidamide** are not prevalent in scientific literature. The focus is often on its more stable and widely studied conjugate acid, hydroxylamine (NH_2OH).

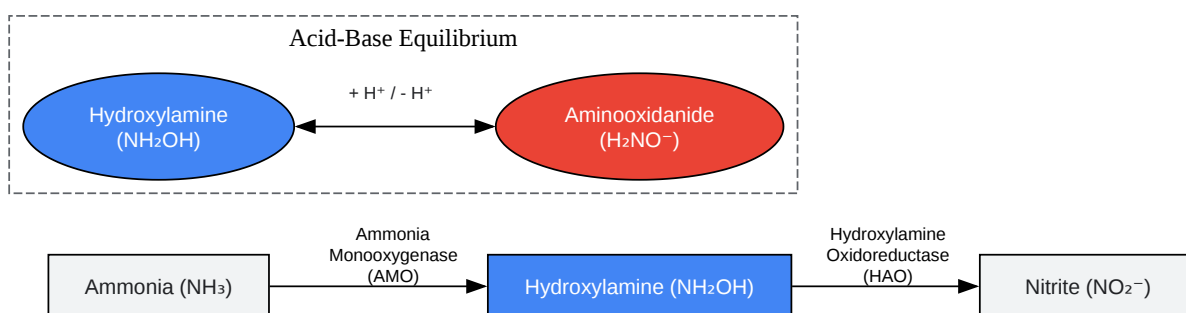
The following table summarizes the core quantitative data for the **aminooxidamide** ion.

Property	Value	Source
Molecular Formula	H_2NO^-	PubChem, Wikidata
Molecular Weight	32.022 g/mol	PubChem
Exact Mass	32.013639 Da	PubChem
CAS Number	15435-66-2	Wikidata, PubChem
PubChem CID	160955	Wikidata, PubChem
ChEBI ID	29773	Wikidata, PubChem

Relationship to Hydroxylamine and Role in Biological Nitrification

Aminooxidamide is intrinsically linked to hydroxylamine, existing in equilibrium as its conjugate base. Hydroxylamine is a crucial intermediate in the biological process of nitrification, the oxidation of ammonia to nitrite, carried out by microbes. In this pathway, ammonia (NH_3) is first oxidized to hydroxylamine (NH_2OH) by the enzyme ammonia monooxygenase (AMO). Subsequently, hydroxylamine is oxidized to nitrite (NO_2^-) by hydroxylamine oxidoreductase (HAO).

The following diagram illustrates the simplified pathway of biological nitrification, highlighting the central role of hydroxylamine.



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Biological nitrification pathway and hydroxylamine's conjugate base.

Experimental Protocols

Specific experimental protocols for the **aminooxidanide** ion are scarce. However, protocols involving its conjugate acid, hydroxylamine, are well-documented, particularly in organic synthesis and analytical chemistry. The following is a summary of a classical experimental method utilizing hydroxylamine hydrochloride for the identification of aldehydes and ketones.

This protocol is based on the reaction of hydroxylamine with an aldehyde or ketone to form a crystalline oxime derivative, which can be purified and characterized.

Objective: To form an oxime derivative from an aldehyde or ketone for identification purposes.

Principle: Aldehydes and ketones react with hydroxylamine hydrochloride in the presence of a base to form an oxime and sodium chloride. The reaction is driven to completion by the neutralization of the liberated hydrochloric acid.

Materials:

- Hydroxylamine hydrochloride
- Sodium hydroxide
- Ethanol (95%)
- The aldehyde or ketone to be identified
- Test tubes, heating apparatus (water bath)

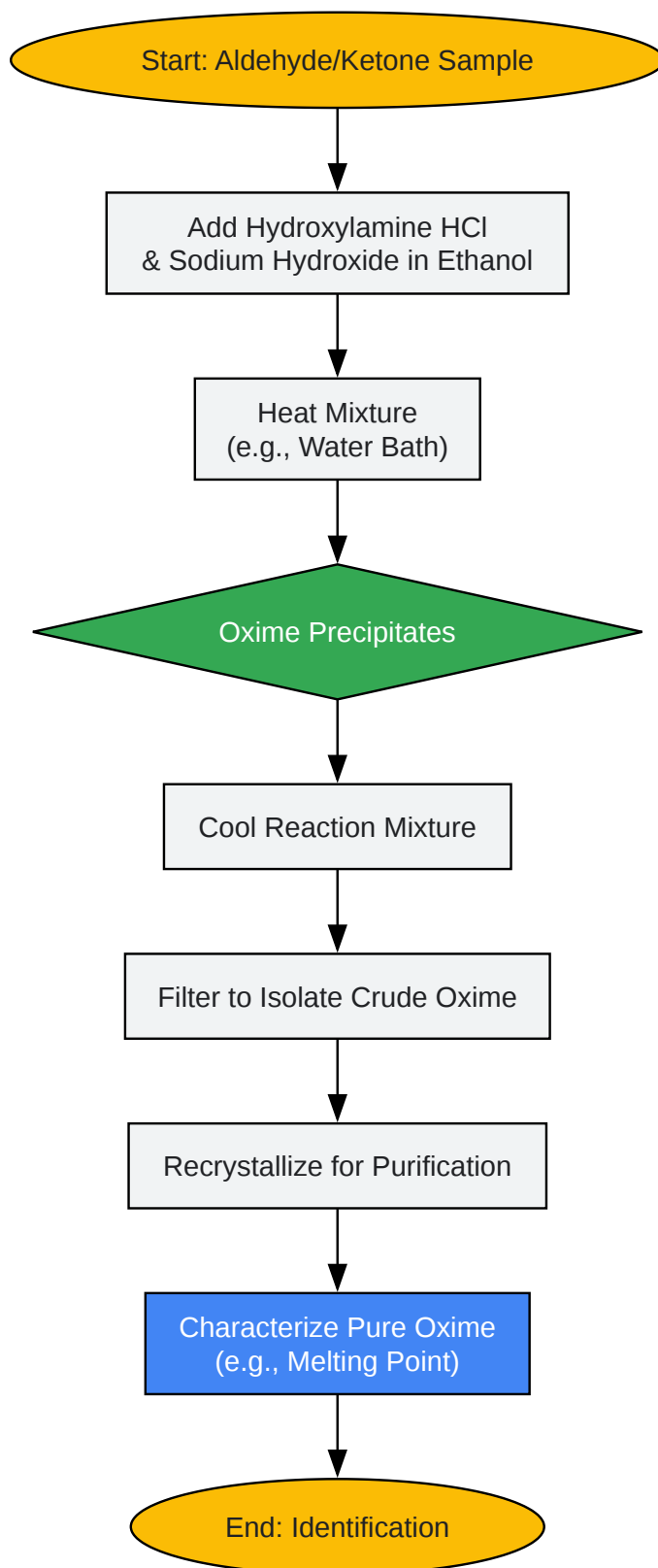
Methodology Summary:

- Reagent Preparation: A solution of hydroxylamine hydrochloride is prepared in aqueous ethanol.
- Reaction: The unknown aldehyde or ketone is added to the hydroxylamine hydrochloride solution. A solution of sodium hydroxide is then added to neutralize the HCl that will be

formed during the reaction.

- **Oxime Formation:** The mixture is heated gently in a water bath. The formation of the oxime is often indicated by the precipitation of a solid from the solution.
- **Isolation and Purification:** The mixture is cooled, and the crystalline oxime is collected by filtration. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain a pure sample.
- **Characterization:** The melting point of the purified oxime is determined and compared with literature values for known oxime derivatives to identify the original aldehyde or ketone.

The logical flow of the experimental protocol for synthesizing an oxime for characterization is depicted below.



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Workflow for the synthesis and characterization of an oxime.

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